

JGB1741: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: JGB1741

Cat. No.: B13393663

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JGB1741 is a potent and specific small molecule inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1][2][3] With an IC₅₀ value of approximately 15 μ M for SIRT1, it demonstrates significantly weaker inhibition of SIRT2 and SIRT3 (IC₅₀ > 100 μ M).[1][2] The primary mechanism of action of **JGB1741** involves the inhibition of SIRT1, leading to an increase in the acetylation of p53. This modulation of p53 activity triggers a cascade of events culminating in p53-mediated apoptosis, characterized by an altered Bax/Bcl2 ratio, cytochrome c release, and PARP cleavage.[1] These properties make **JGB1741** a valuable tool for research in areas such as cancer biology, particularly in the context of breast cancer.[1][3]

Chemical Properties and Solubility

A summary of the key chemical properties of **JGB1741** is provided in the table below.

Property	Value
Synonyms	ILS-JGB-1741
CAS Number	1256375-38-8
Molecular Formula	C ₂₇ H ₂₄ N ₂ O ₂ S
Molecular Weight	440.6 g/mol
Purity	≥98%
Formulation	Crystalline solid
Solubility	DMF: 0.14 mg/mlDMSO: 0.2 mg/ml
λ _{max}	212, 419 nm

Stock Solution Preparation and Storage

Proper preparation and storage of the **JGB1741** stock solution are critical for maintaining its stability and ensuring experimental reproducibility.

Materials

- **JGB1741** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or cryovials
- Vortex mixer
- Pipettes and sterile filter tips

Protocol for Preparing a 10 mM Stock Solution in DMSO

- Equilibrate Reagents: Allow the **JGB1741** powder and DMSO to come to room temperature before use.

- **Weighing:** Accurately weigh the desired amount of **JGB1741** powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh 4.406 mg of **JGB1741**.
- **Solubilization:** Add the appropriate volume of DMSO to the **JGB1741** powder. Using the previous example, add 1 ml of DMSO.
- **Dissolution:** Vortex the solution thoroughly until the **JGB1741** is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution, but avoid excessive heat.
- **Aliquoting:** To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[\[1\]](#)
- **Storage:** Store the aliquots under the recommended conditions as outlined in the table below.

Storage Conditions and Stability

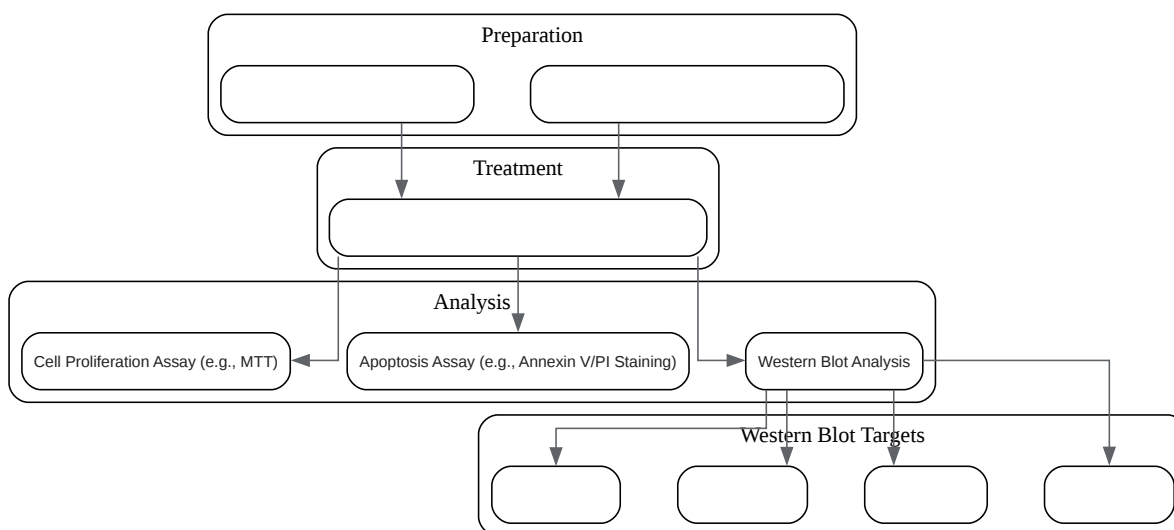
Storage Temperature	Shelf Life	Notes
-20°C	1 month	Protect from light. [1]
-80°C	6 months	Recommended for long-term storage. [1]
Room Temperature	Unstable	Not recommended.

Note: The solid form of **JGB1741** is stable for at least 4 years when stored at -20°C.[\[2\]](#)

Experimental Protocols

Workflow for Investigating JGB1741-Induced Apoptosis

The following diagram illustrates a typical workflow for studying the effects of **JGB1741** on cancer cell lines.



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*Experimental workflow for **JGB1741**.*

Protocol: Western Blot for Acetylated p53

This protocol describes the detection of acetylated p53 in cancer cells treated with **JGB1741**.

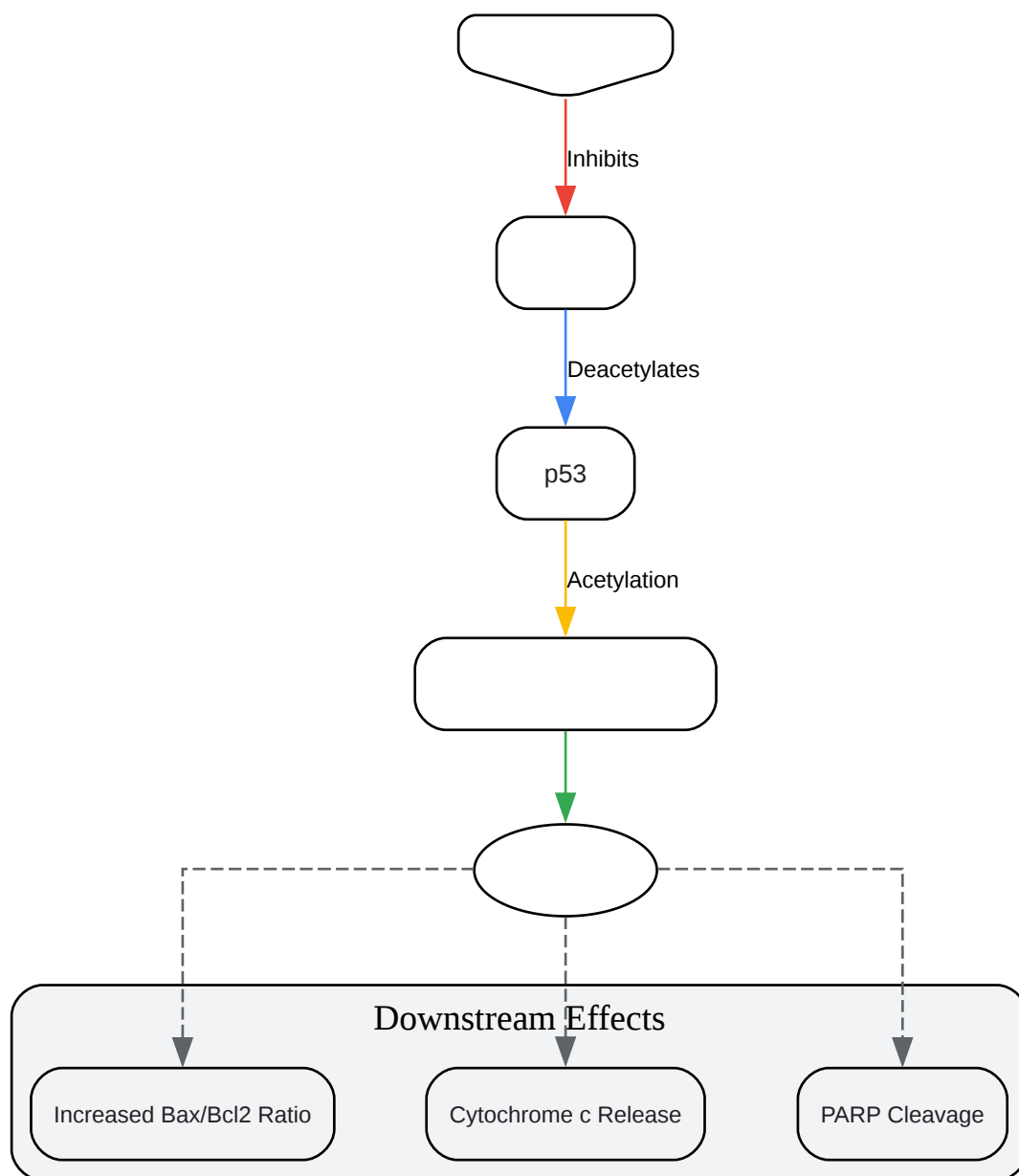
- Cell Seeding and Treatment: Seed cancer cells (e.g., MDA-MB-231) in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of **JGB1741** (e.g., 0, 1, 5, 10 μ M) for the desired time period (e.g., 24 hours).
- Cell Lysis:
 - Wash the cells twice with ice-cold PBS.
 - Add 100-200 μ l of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- Sample Preparation:
 - Normalize the protein concentration for all samples.
 - Add 4x Laemmli sample buffer to the lysates.
 - Boil the samples at 95-100°C for 5-10 minutes.
- SDS-PAGE and Protein Transfer:
 - Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
 - Run the gel to separate the proteins by size.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for acetylated p53 (e.g., anti-acetyl-p53 (Lys382)) overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST for 10 minutes each.
- Detection:
 - Add an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

Signaling Pathway

JGB1741 exerts its apoptotic effects primarily through the inhibition of SIRT1, which leads to the hyperacetylation and activation of the tumor suppressor protein p53.



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JGB1741 mechanism of action.

SIRT1 is known to be involved in a multitude of cellular processes by deacetylating various histone and non-histone proteins.[4][5][6] Its inhibition by **JGB1741** can therefore have pleiotropic effects. For instance, SIRT1 has been implicated in the regulation of key signaling pathways such as Wnt and TGF- β , which are crucial in development and disease.[4][6] The use of **JGB1741** can be a valuable strategy to dissect the role of SIRT1 in these and other cellular signaling networks.

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